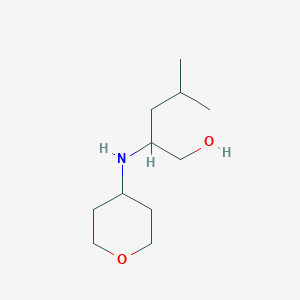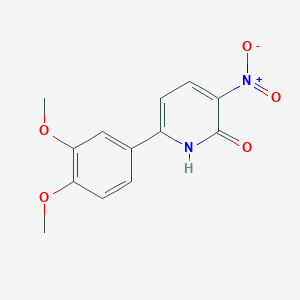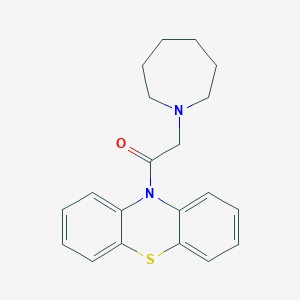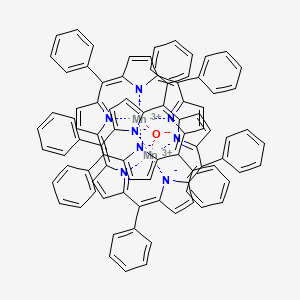
1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a guanidine group attached to a benzene ring, which is further substituted with an aminomethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride typically involves the reaction of 4-(aminomethyl)benzonitrile with guanidine hydrochloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The reaction conditions are optimized to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may also interact with specific pathways, modulating biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Guanidinobenzylamine: Similar in structure but with different functional groups.
N-[4-(Aminomethyl)phenyl]guanidine: Another related compound with similar properties.
Uniqueness
1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride is unique due to its specific substitution pattern and the presence of both guanidine and aminomethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H14Cl2N4 |
|---|---|
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)phenyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C8H12N4.2ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;;/h1-4H,5,9H2,(H4,10,11,12);2*1H |
Clave InChI |
IHXURFIRYDRFTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)N=C(N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


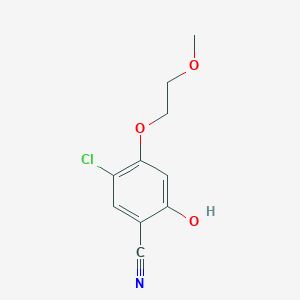
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)
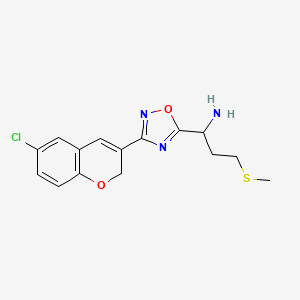
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
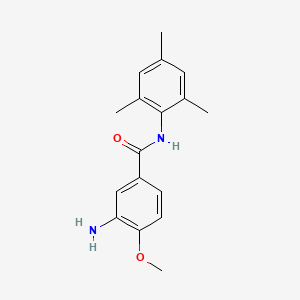
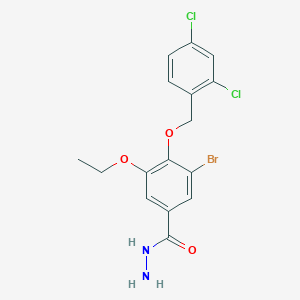
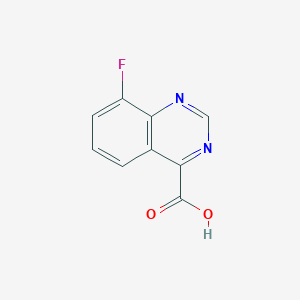
![6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)
![(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B13006894.png)
